1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine
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Overview
Preparation Methods
The detailed synthesis of GBR-12879 involves a multi-step organic synthesis process. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide, followed by mixing with polyethylene glycol 300, Tween 80, and distilled water . the exact synthetic routes and industrial production methods are not publicly available due to potential commercial sensitivity.
Chemical Reactions Analysis
GBR-12879 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GBR-12879 is widely used in scientific research due to its potent inhibitory effect on dopamine uptake. This compound is used to study the modulation of dopamine levels, which is crucial in understanding various neurological conditions such as Parkinson’s disease and schizophrenia. Additionally, GBR-12879 is used in the development of new therapeutic agents targeting dopamine receptors.
Mechanism of Action
GBR-12879 exerts its effects by inhibiting the uptake of dopamine, a crucial neurotransmitter involved in reward, motivation, and movement . The compound interacts with dopamine receptors, preventing the reuptake of dopamine into presynaptic neurons, thereby increasing the levels of dopamine in the synaptic cleft . This mechanism is important in understanding the modulation of dopamine levels in various neurological conditions.
Comparison with Similar Compounds
GBR-12879 is unique due to its potent inhibitory effect on dopamine uptake . Similar compounds include other dopamine uptake inhibitors such as GBR-12909 and GBR-13069 . These compounds share similar structures and mechanisms of action but differ in their potency and selectivity for dopamine receptors .
Properties
CAS No. |
67469-43-6 |
---|---|
Molecular Formula |
C28H30F2N2O |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
InChI |
InChI=1S/C28H30F2N2O/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23/h1-15,28H,16-22H2/b7-4+ |
InChI Key |
DASHZBBQOARCMQ-QPJJXVBHSA-N |
SMILES |
C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC=CC4=CC=CC=C4 |
Isomeric SMILES |
C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC=CC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GBR-12879; J389.022H; GBR 12879; GBR12879; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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